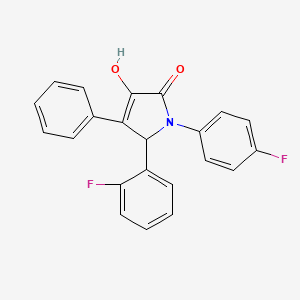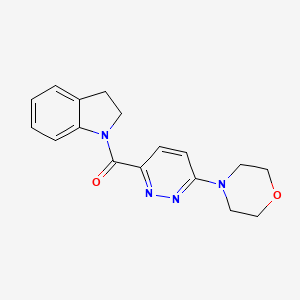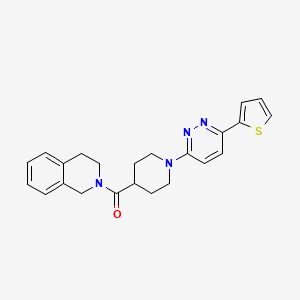
5-(2-fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of fluorine atoms on the phenyl rings, a hydroxyl group, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used for this purpose.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Phenyl Substitution: The phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions using appropriate phenyl precursors and catalysts like aluminum chloride (AlCl₃).
Industrial Production Methods
In an industrial setting, the production of 5-(2-fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application:
Biological Activity: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways.
Chemical Reactivity: The presence of fluorine atoms and the hydroxyl group can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-1-(4-chlorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with chlorine atoms instead of fluorine.
5-(2-Methylphenyl)-1-(4-methylphenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with methyl groups instead of fluorine.
5-(2-Bromophenyl)-1-(4-bromophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 5-(2-fluorophenyl)-1-(4-fluorophenyl)-3-hydroxy-4-phenyl-2,5-dihydro-1H-pyrrol-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different substituents.
Properties
Molecular Formula |
C22H15F2NO2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-(4-fluorophenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H15F2NO2/c23-15-10-12-16(13-11-15)25-20(17-8-4-5-9-18(17)24)19(21(26)22(25)27)14-6-2-1-3-7-14/h1-13,20,26H |
InChI Key |
CBLKJFFAPVLDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11271523.png)


![N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11271532.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B11271533.png)
![5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271544.png)
![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11271558.png)
![2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11271570.png)


![N-(4-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11271596.png)
![9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271600.png)
![2-(benzylsulfanyl)-7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11271612.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11271614.png)
